molecular formula C17H15ClO4S B1347917 methyl 3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate

methyl 3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate

Cat. No.: B1347917
M. Wt: 350.8 g/mol
InChI Key: OXFBMFHALYDEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a sulfonyl group attached to a propenoate moiety, which is further substituted with a chlorophenyl and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-methylbenzenesulfonyl chloride, and methyl acrylate.

    Formation of Intermediate: The first step involves the reaction of 4-chlorobenzaldehyde with methyl acrylate in the presence of a base, such as sodium hydroxide, to form the intermediate compound, methyl (E)-3-(4-chlorophenyl)-2-propenoate.

    Sulfonylation: The intermediate compound is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial production include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base, such as triethylamine, at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

Methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-chlorophenyl)-2-(4-methylbenzenesulfonyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate
  • Methyl (E)-3-(4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate
  • Methyl (E)-3-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate

Uniqueness

Methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorophenyl group enhances the compound’s reactivity and potential biological activities compared to its analogs with different substituents.

Properties

Molecular Formula

C17H15ClO4S

Molecular Weight

350.8 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylprop-2-enoate

InChI

InChI=1S/C17H15ClO4S/c1-12-3-9-15(10-4-12)23(20,21)16(17(19)22-2)11-13-5-7-14(18)8-6-13/h3-11H,1-2H3

InChI Key

OXFBMFHALYDEPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)Cl)C(=O)OC

Origin of Product

United States

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